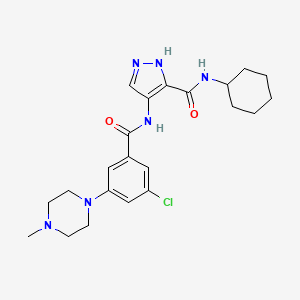

(rac)-ZK-304709

Description

Propriétés

Numéro CAS |

1010440-84-2 |

|---|---|

Formule moléculaire |

C22H29ClN6O2 |

Poids moléculaire |

445.0 g/mol |

Nom IUPAC |

4-[[3-chloro-5-(4-methylpiperazin-1-yl)benzoyl]amino]-N-cyclohexyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C22H29ClN6O2/c1-28-7-9-29(10-8-28)18-12-15(11-16(23)13-18)21(30)26-19-14-24-27-20(19)22(31)25-17-5-3-2-4-6-17/h11-14,17H,2-10H2,1H3,(H,24,27)(H,25,31)(H,26,30) |

Clé InChI |

OALDDSAHYZPJQM-UHFFFAOYSA-N |

SMILES isomérique |

C[C@H](CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |

SMILES canonique |

CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ZK-304709; ZK304709; ZK 304709 |

Origine du produit |

United States |

Foundational & Exploratory

(rac)-ZK-304709: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rac)-ZK-304709 is a first-in-class, orally available, multi-targeted tumor growth inhibitor. Its primary mechanism of action involves the potent and direct inhibition of a specific spectrum of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) crucial for cell cycle progression and angiogenesis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its activity. The document includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of Cell Cycle and Angiogenesis

This compound exerts its anti-tumor effects through the simultaneous inhibition of two fundamental processes in cancer development: cell cycle progression and tumor-induced neovascularization. This dual activity is achieved by targeting key enzymes in both pathways.[1]

1.1. Inhibition of Cyclin-Dependent Kinases (CDKs)

ZK-304709 is a potent inhibitor of several CDKs, which are serine/threonine kinases that regulate the progression of the cell cycle.[1][2] By inhibiting these kinases, ZK-304709 induces a G2 cell cycle arrest, leading to the suppression of tumor cell proliferation.[2]

1.2. Inhibition of Receptor Tyrosine Kinases (RTKs)

The compound also targets key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Specifically, ZK-304709 inhibits Vascular Endothelial Growth Factor Receptors (VEGF-RTKs) 1, 2, and 3, and Platelet-Derived Growth Factor Receptor beta (PDGF-RTKβ).[2][3] This anti-angiogenic activity contributes to the overall anti-tumor efficacy by reducing the tumor's blood supply.[2][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its target kinases has been determined through various in vitro kinase assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Target Kinase Family | Specific Kinase | IC50 (nM) |

| Cyclin-Dependent Kinases (CDKs) | CDK1 | Nanomolar range |

| CDK2 | Nanomolar range | |

| CDK4 | 61 | |

| CDK7 | Nanomolar range | |

| CDK9 | Nanomolar range | |

| Receptor Tyrosine Kinases (RTKs) | VEGF-RTK1 | Nanomolar range |

| VEGF-RTK2 | Nanomolar range | |

| VEGF-RTK3 | Nanomolar range | |

| PDGF-RTKβ | Nanomolar range |

Note: Specific nanomolar IC50 values for all target kinases are not publicly available in the reviewed literature. The successor compound, roniciclib (BAY 1000394), which was developed from ZK-304709, inhibits CDKs 1, 2, 4, 7, and 9 with IC50 values in the range of 5 to 25 nM.

Signaling Pathways and Cellular Effects

The dual inhibition of CDKs and RTKs by ZK-304709 leads to a cascade of downstream effects within the tumor and its microenvironment.

3.1. Cell Cycle Arrest and Apoptosis

By inhibiting CDKs, ZK-304709 prevents the phosphorylation of key substrates required for cell cycle progression, leading to a G2 phase arrest.[2] This prolonged cell cycle arrest can ultimately trigger apoptosis (programmed cell death), a key mechanism of its anti-tumor activity.[2] In neuroendocrine tumor (NET) cells, treatment with ZK-304709 has been shown to reduce the expression of anti-apoptotic proteins such as MCL1 and survivin.[2]

3.2. Inhibition of Angiogenesis

The inhibition of VEGF and PDGF receptors by ZK-304709 disrupts the signaling pathways that promote the formation of new blood vessels. This leads to a reduction in tumor microvessel density, thereby limiting the tumor's access to oxygen and nutrients and impeding its growth and metastatic potential.[2][3]

Off-Target Activity and Clinical Development

Phase I clinical trials of this compound were ultimately halted. This was attributed to dose-limiting absorption and significant inter-patient variability in exposure, as well as off-target activity against carbonic anhydrases.[2] These findings led to further lead optimization efforts, resulting in the development of the successor compound, BAY 1000394 (roniciclib).

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

5.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of ZK-304709 against a panel of purified kinases.

-

Methodology:

-

Recombinant human kinases are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

ZK-304709 is added at various concentrations.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified. This is often done using a radiometric assay (e.g., measuring the incorporation of ³³P-ATP) or a non-radiometric method (e.g., mobility shift assay).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

5.2. Cell Proliferation and Colony Formation Assays

-

Objective: To assess the effect of ZK-304709 on the growth and survival of cancer cells.

-

Methodology:

-

Cancer cell lines (e.g., BON and QGP-1 human neuroendocrine tumor cells) are seeded in multi-well plates.[2]

-

Cells are treated with increasing concentrations of ZK-304709 or a vehicle control.

-

For proliferation assays, cell viability is measured at different time points using methods such as MTT or CellTiter-Glo assays.

-

For colony formation assays, cells are allowed to grow for a longer period (e.g., 9 days) until visible colonies are formed.[2]

-

Colonies are then fixed, stained (e.g., with crystal violet), and counted.

-

5.3. Cell Cycle Analysis

-

Objective: To determine the effect of ZK-304709 on cell cycle distribution.

-

Methodology:

-

Cancer cells are treated with ZK-304709 for a specified duration.

-

Cells are harvested, washed, and fixed (e.g., with ice-cold ethanol).

-

The fixed cells are treated with RNase to remove RNA.

-

Cells are stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

-

5.4. In Vivo Orthotopic Pancreatic Neuroendocrine Tumor Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of ZK-304709.

-

Methodology:

-

Human neuroendocrine tumor cells (e.g., BON) are injected into the pancreas of immunodeficient mice (e.g., NMRI(nu/nu) mice).[2]

-

Once tumors are established, mice are randomized into treatment and control groups.

-

ZK-304709 is administered orally to the treatment group.

-

Tumor growth is monitored over time (e.g., for 9 weeks).[2]

-

At the end of the study, tumors are excised, and their weight and volume are measured.

-

Tumor tissues can be further analyzed for markers of apoptosis (e.g., by TUNEL staining) and microvessel density (e.g., by CD31 immunohistochemistry).[2]

-

Conclusion

This compound is a multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the dual inhibition of critical pathways for tumor growth and survival: cell cycle progression and angiogenesis. While its clinical development was halted due to pharmacokinetic challenges and off-target effects, the understanding of its mechanism of action has been instrumental in the development of next-generation pan-CDK inhibitors. This technical guide provides a foundational understanding of the preclinical data and methodologies that have characterized the biological activity of this compound, offering valuable insights for researchers in the field of oncology drug discovery and development.

References

- 1. confluencediscovery.com [confluencediscovery.com]

- 2. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

(rac)-ZK-304709: A Multi-Targeted Inhibitor of Cyclin-Dependent Kinases and Angiogenesis

(rac)-ZK-304709 is a potent, orally available, multi-targeted tumor growth inhibitor that has demonstrated significant preclinical activity by acting on two fundamental pillars of cancer progression: cell cycle control and angiogenesis. This pyrimidine-based small molecule exerts its effects through the nanomolar inhibition of multiple cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), positioning it as a compound of interest for researchers and drug development professionals in oncology.

Core Mechanism of Action

This compound's anti-tumor activity stems from its dual inhibitory profile. It targets key regulators of cell cycle progression, specifically CDKs 1, 2, 4, 7, and 9.[1][2] By inhibiting these kinases, ZK-304709 disrupts the normal sequence of the cell cycle, leading to arrest and apoptosis in cancer cells. Concurrently, it inhibits VEGFRs 1, 2, and 3, as well as platelet-derived growth factor receptor beta (PDGFR-β), key components in the signaling cascade that promotes the formation of new blood vessels (angiogenesis) to supply tumors with essential nutrients.[1][2]

CDK Inhibitor Profile

This compound has been characterized as a pan-CDK inhibitor with nanomolar potency against several key cell cycle and transcriptional CDKs. While specific IC50 values for each targeted CDK are not consistently reported across publicly available literature, its potent inhibitory activity has been noted. For instance, its successor compound, Roniciclib (BAY 1000394), which was developed from the optimization of ZK-304709, exhibits IC50 values in the low nanomolar range for CDK1, CDK2, CDK4, CDK7, and CDK9.

| Kinase Target | IC50 (nM) |

| CDK1 | Data not available |

| CDK2 | 4 |

| CDK4 | Data not available |

| CDK7 | Data not available |

| CDK9 | Data not available |

Note: The table reflects the currently available public data. Further internal or proprietary studies may contain more comprehensive quantitative data.

Signaling Pathways

The dual-action mechanism of this compound impacts two critical signaling pathways in cancer biology: the cell cycle regulation pathway and the angiogenesis signaling pathway.

Cell Cycle Regulation

ZK-304709's inhibition of CDKs directly interferes with the phosphorylation of key substrates required for cell cycle progression. A primary target of CDK4/6 is the retinoblastoma protein (Rb). Phosphorylation of Rb by CDKs leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1 to S phase transition. By inhibiting CDKs, ZK-304709 prevents Rb phosphorylation, maintaining it in its active, E2F-bound state, and thereby inducing cell cycle arrest. Studies have shown that ZK-304709 can induce a G2 cell cycle arrest.[1]

References

(rac)-ZK-304709 (Dovitinib): A Technical Guide to its VEGFR and PDGFR Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rac)-ZK-304709, more commonly known as Dovitinib (also TKI258 or CHIR-258), is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It has been a subject of significant interest in oncology research due to its ability to simultaneously block key signaling pathways involved in tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth overview of Dovitinib's inhibitory activity against two of its primary targets: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound (Dovitinib)

Dovitinib is a small molecule inhibitor that targets a range of receptor tyrosine kinases. Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.[2] By inhibiting VEGFRs and PDGFRs, Dovitinib exerts potent anti-angiogenic and anti-tumor effects.[1] The dual inhibition of these pathways is a key therapeutic strategy, as it can overcome resistance mechanisms that may arise from targeting a single pathway.[1]

Quantitative Inhibitory Activity

The inhibitory potency of Dovitinib against VEGFR and PDGFR subtypes has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| VEGFR1 (Flt-1) | 10 |

| VEGFR2 (KDR) | 13 |

| VEGFR3 (Flt-4) | 8 |

| PDGFRα | 27 |

| PDGFRβ | 210 |

Table 1: In vitro inhibitory activity of Dovitinib against VEGFR and PDGFR subtypes.[3]

Experimental Protocols

This section details the methodologies for key experiments to evaluate the inhibitory effect of Dovitinib on VEGFR and PDGFR.

In Vitro Kinase Inhibition Assay (VEGFR & PDGFR)

This protocol describes a common method to determine the in vitro inhibitory activity of Dovitinib against purified VEGFR and PDGFR kinases.

Principle:

The assay measures the ability of Dovitinib to inhibit the phosphorylation of a substrate by the target kinase. A common method is a luminescent kinase assay, which quantifies the amount of ATP remaining after the kinase reaction. Lower ATP levels indicate higher kinase activity, and vice versa.

Materials:

-

Recombinant human VEGFR or PDGFR kinase domain

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[3]

-

ATP at a concentration close to the Km for the specific kinase

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Dovitinib (serially diluted in DMSO)

-

Luminescent kinase assay kit (e.g., Kinase-Glo™)

-

96-well white plates

Procedure:

-

Prepare Reagents: Prepare serial dilutions of Dovitinib in DMSO and then dilute in kinase buffer. Prepare a master mix containing kinase buffer, ATP, and substrate.

-

Assay Setup: To each well of a 96-well plate, add the Dovitinib dilution or vehicle control (DMSO).

-

Initiate Reaction: Add the master mix to each well, followed by the addition of the recombinant kinase to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[4]

-

Detection: Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

-

Data Analysis: Measure the luminescence using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Dovitinib concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Phosphorylation Assay (VEGFR & PDGFR)

This protocol outlines a method to assess the ability of Dovitinib to inhibit ligand-induced receptor phosphorylation in a cellular context.

Principle:

This assay measures the phosphorylation status of VEGFR or PDGFR in whole cells upon stimulation with their respective ligands (VEGF or PDGF) in the presence or absence of Dovitinib.

Materials:

-

Cell line expressing the target receptor (e.g., Human Umbilical Vein Endothelial Cells (HUVEC) for VEGFR2, NIH3T3 cells for PDGFRβ).[5][6]

-

Cell culture medium and supplements

-

Serum-free medium

-

Recombinant human VEGF-A or PDGF-BB

-

Dovitinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies:

-

Primary antibody against phospho-VEGFR2 (Tyr1175) or phospho-PDGFRβ (Tyr751)

-

Primary antibody against total VEGFR2 or total PDGFRβ

-

HRP-conjugated secondary antibody

-

-

Western blotting or ELISA reagents

Procedure:

-

Cell Culture and Starvation: Culture the cells to near confluency. Prior to the experiment, starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of Dovitinib or vehicle control for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with VEGF-A or PDGF-BB for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantification of Phosphorylation:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total receptor. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

ELISA: Use a sandwich ELISA kit with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.

-

-

Data Analysis: Quantify the band intensity (Western blot) or the colorimetric/luminescent signal (ELISA). Normalize the phosphorylated receptor signal to the total receptor signal. Determine the IC50 of Dovitinib by plotting the percentage of inhibition of ligand-induced phosphorylation against the Dovitinib concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VEGFR and PDGFR signaling pathways and the workflows for the experimental protocols described above.

Caption: VEGFR Signaling Pathway and Dovitinib Inhibition.

Caption: PDGFR Signaling Pathway and Dovitinib Inhibition.

Caption: In Vitro Kinase Inhibition Assay Workflow.

Caption: Cellular Receptor Phosphorylation Assay Workflow.

References

The Discovery and Synthesis of (rac)-ZK-304709: A Multi-Targeted Kinase Inhibitor

A Technical Whitepaper for Drug Development Professionals

(rac)-ZK-304709 is a potent, orally available, multi-target tumor growth inhibitor that has demonstrated significant preclinical efficacy. This document provides an in-depth technical overview of its discovery, synthesis, mechanism of action, and the experimental protocols used for its characterization, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a synthetic, small-molecule compound belonging to the aminopyrimidine class of kinase inhibitors. It was identified through lead optimization from a high-throughput screening hit and designed to target key pathways involved in cancer progression: cell cycle regulation and angiogenesis.[1] The rationale behind its development was to create a single agent capable of simultaneously inhibiting cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), thereby attacking tumors through multiple mechanisms.[2][3] This dual-action approach offers the potential for superior efficacy compared to single-target agents.

Chemical Synthesis

While the precise, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be constructed based on established methods for the synthesis of analogous 2-aminopyrimidine derivatives found in patent literature. The core structure, (S)-4-((5-bromo-4-((1-hydroxypropan-2-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide, suggests a convergent synthesis strategy.

A potential synthetic workflow is outlined below:

Figure 1: A proposed synthetic workflow for this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative example based on general procedures for similar compounds.

Step 1: Synthesis of Intermediate 1 (4-((5-bromo-2-chloropyrimidin-4-yl)amino)propan-1-ol)

-

To a solution of 2,4-dichloro-5-bromopyrimidine in a suitable aprotic solvent (e.g., N,N-Dimethylformamide), add (S)-2-aminopropan-1-ol and a non-nucleophilic base (e.g., Diisopropylethylamine).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Intermediate 1.

Step 2: Synthesis of this compound

-

In a reaction vessel, combine Intermediate 1, sulfanilamide, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., Xantphos).

-

Add a base (e.g., Cesium carbonate) and a solvent (e.g., 1,4-dioxane).

-

Heat the mixture under an inert atmosphere (e.g., Argon) at an elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

-

Purify the resulting crude product by column chromatography to obtain this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting two critical classes of protein kinases:

-

Cyclin-Dependent Kinases (CDKs): By targeting CDKs 1, 2, 4, 7, and 9, ZK-304709 disrupts the cell cycle, leading to cell cycle arrest and apoptosis.[3][4][5]

-

VEGF and PDGF Receptors: Inhibition of VEGFR-1, -2, -3, and PDGFR-β blocks the signaling pathways responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5]

The dual inhibition of cell proliferation and tumor-induced angiogenesis results in a potent and comprehensive anti-cancer activity.

Figure 2: Signaling pathways inhibited by this compound.

Quantitative Biological Data

The inhibitory activity of this compound has been quantified against a panel of kinases and in various cancer cell lines.

| Target Kinase | IC50 (nM) |

| CDK1 | Nanomolar range |

| CDK2 | Nanomolar range |

| CDK4 | Nanomolar range |

| CDK7 | Nanomolar range |

| CDK9 | Nanomolar range |

| VEGFR-1 | Nanomolar range |

| VEGFR-2 | Nanomolar range |

| VEGFR-3 | Nanomolar range |

| PDGFR-β | Nanomolar range |

Table 1: In vitro inhibitory activity of this compound against target kinases.[3][4][5]

| Cell Line | Cancer Type | IC50 (µM) |

| BON | Pancreatic Neuroendocrine | Dose-dependent suppression |

| QGP-1 | Pancreatic Neuroendocrine | Dose-dependent suppression |

Table 2: In vitro anti-proliferative activity of this compound in human cancer cell lines.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific protein kinases.

Methodology:

-

Reagents and Materials: Recombinant human kinase enzymes (CDKs, VEGFRs), appropriate peptide or protein substrates, ATP, assay buffer, and this compound.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a microplate, combine the kinase, substrate, and the test compound at various concentrations in the assay buffer.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at a controlled temperature for a specific duration.

-

Terminate the reaction.

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay with [γ-³²P]ATP, fluorescence polarization, or antibody-based detection like ELISA).

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Cell-Based Proliferation/Cytotoxicity Assay

Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., BON, QGP-1) in appropriate media and conditions.

-

Procedure:

-

Seed the cells into 96-well microplates at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

-

Conclusion

This compound is a promising multi-target kinase inhibitor with a well-defined mechanism of action that addresses both cell cycle dysregulation and tumor angiogenesis. While it showed a promising preclinical profile, its development was halted in Phase I clinical trials due to challenges with dose-limited absorption and high inter-patient variability, which were attributed to its limited aqueous solubility and off-target effects.[1] Nevertheless, the discovery and study of this compound have provided valuable insights into the development of multi-targeted cancer therapies and have served as a foundation for the development of next-generation pan-CDK inhibitors.[1]

References

- 1. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]

- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model [pubmed.ncbi.nlm.nih.gov]

- 4. US8222412B2 - Preparation of aminopyrimidine compounds - Google Patents [patents.google.com]

- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to (rac)-ZK-304709: A Multi-Targeted Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rac)-ZK-304709 is a potent, orally available, multi-targeted tumor growth inhibitor. It functions by simultaneously targeting key regulators of cell cycle progression and angiogenesis, two fundamental processes in cancer development and progression. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with this compound. The information is intended to support researchers and drug development professionals in understanding the therapeutic potential and limitations of this class of compounds.

Chemical Structure and Properties

This compound is a synthetic, small-molecule inhibitor belonging to the aminopyrimidine class of compounds.

Chemical Structure:

-

IUPAC Name: 4-({5-Bromo-4-[(1-hydroxypropan-2-yl)amino]pyrimidin-2-yl}amino)benzenesulfonamide[1]

-

Molecular Formula: C₁₃H₁₆BrN₅O₃S[1]

-

Molecular Weight: 402.27 g/mol [1]

-

CAS Number: 477588-78-6 (free base)[1]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆BrN₅O₃S | [1] |

| Molecular Weight | 402.27 g/mol | [1] |

| IUPAC Name | 4-({5-Bromo-4-[(1-hydroxypropan-2-yl)amino]pyrimidin-2-yl}amino)benzenesulfonamide | [1] |

| CAS Number | 477588-78-6 (free base) | [1] |

| Appearance | Not explicitly stated in search results | |

| Solubility | Limited aqueous solubility | [2][3] |

| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term | [1] |

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of multiple protein kinases that are crucial for cancer cell proliferation and survival. Its primary targets are Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9.[4][5] These kinases are essential for the regulation of the cell cycle. By inhibiting these CDKs, this compound disrupts the normal progression of the cell cycle, leading to a G2 phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death) in cancer cells.[5]

Inhibition of Angiogenesis

The compound also targets key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Specifically, this compound inhibits VEGFR-1, -2, and -3, as well as Platelet-Derived Growth Factor Receptor beta (PDGFR-β).[4][5] This dual blockade of critical angiogenic pathways leads to a reduction in tumor microvessel density, thereby impeding tumor growth and metastasis.[5]

| Target Kinase Family | Specific Targets | Biological Process | Reference |

| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK4, CDK7, CDK9 | Cell Cycle Progression, Transcription | [4][5] |

| Vascular Endothelial Growth Factor Receptors (VEGFRs) | VEGFR-1, VEGFR-2, VEGFR-3 | Angiogenesis, Vascular Permeability | [4][5] |

| Platelet-Derived Growth Factor Receptors (PDGFRs) | PDGFR-β | Angiogenesis, Pericyte Recruitment | [4][5] |

Preclinical Efficacy

Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models. In an orthotopic mouse model of pancreatic neuroendocrine tumors (NETs), the compound effectively suppressed tumor growth.[5] This effect was attributed to the induction of apoptosis in tumor cells and the inhibition of tumor-induced angiogenesis.[5] Treatment with this compound led to a G2 cell cycle arrest and was associated with the reduced expression of key survival proteins such as MCL1 and survivin.[5]

Pharmacokinetics and Clinical Development

A phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[6] The study revealed that the compound has dose-limited absorption and high inter-patient variability in systemic exposure.[2][3][6] Exposure to the drug increased with doses up to 90 mg daily but plateaued at higher doses.[6] Consequently, the maximum tolerated dose (MTD) was not determined, and further clinical development was halted.[6] The limited aqueous solubility of the compound was a contributing factor to its poor pharmacokinetic profile.[2][3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the nature of the compound and its targets, the following are representative methodologies that would be employed.

Kinase Inhibition Assay (Illustrative)

Objective: To determine the in vitro inhibitory activity of this compound against target kinases (e.g., CDK2/Cyclin A, VEGFR-2).

Principle: A radiometric assay using ³³P-ATP to measure the phosphorylation of a specific substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant human CDK2/Cyclin A or VEGFR-2 kinase

-

Specific peptide substrate (e.g., Histone H1 for CDK2)

-

[γ-³³P]ATP

-

This compound

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Phosphocellulose paper or membrane

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microtiter plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Cell Cycle Analysis (Illustrative)

Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.

Principle: Flow cytometry analysis of propidium iodide (PI)-stained cells to quantify the DNA content and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cell line (e.g., human pancreatic neuroendocrine tumor cells)

-

This compound

-

Cell culture medium and supplements

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits CDKs and VEGFR/PDGFR-β signaling pathways.

Caption: A typical preclinical to clinical workflow for a kinase inhibitor.

Conclusion

This compound is a well-characterized multi-targeted kinase inhibitor with potent preclinical anti-tumor activity. Its ability to simultaneously inhibit key drivers of cell proliferation and angiogenesis represents a rational and promising approach to cancer therapy. However, the compound's poor pharmacokinetic properties, particularly its limited oral absorption and high inter-patient variability, have hindered its clinical development. The insights gained from the study of this compound are valuable for the design and development of next-generation multi-targeted kinase inhibitors with improved pharmaceutical properties. Further research focusing on novel drug delivery systems or structural modifications to enhance bioavailability could potentially unlock the therapeutic value of this class of compounds.

References

- 1. medkoo.com [medkoo.com]

- 2. rcsb.org [rcsb.org]

- 3. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase I dose escalation study of the pharmacokinetics and tolerability of ZK 304709, an oral multi-targeted growth inhibitor (MTGI), in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of (rac)-ZK-304709: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rac)-ZK-304709 is a multi-targeted tumor growth inhibitor with a dual mechanism of action, targeting both cell cycle progression and tumor-induced angiogenesis. As a potent, nanomolar inhibitor, it has demonstrated significant in vitro activity against key regulators of cell proliferation and vascular development. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its enzymatic inhibition, antiproliferative effects, and impact on cellular signaling pathways. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

The progression of cancer is often driven by the deregulation of the cell cycle and the formation of new blood vessels, a process known as angiogenesis. This compound is a small molecule inhibitor designed to concurrently target both of these fundamental processes. It achieves this by inhibiting two key classes of enzymes: cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor tyrosine kinases (VEGF-RTKs). Specifically, ZK-304709 has been identified as an inhibitor of CDKs 1, 2, 4, 7, and 9, as well as VEGF-RTKs 1-3 and the platelet-derived growth factor receptor-beta (PDGF-RTKβ).[1][2] This multi-targeted approach offers the potential for a broad-spectrum antitumor activity. In vitro studies have shown that this compound potently inhibits the proliferation of various human tumor cell lines in the nanomolar range.[3]

Quantitative Data

Enzymatic Activity

Table 1: Enzymatic Inhibition Profile of this compound

| Target Kinase | Family | Biological Function | IC50 (nM) |

| CDK1/Cyclin B | Cyclin-Dependent Kinase | G2/M transition | Data not available |

| CDK2/Cyclin E | Cyclin-Dependent Kinase | G1/S transition, S phase progression | Data not available |

| CDK4/Cyclin D1 | Cyclin-Dependent Kinase | G1 progression | Data not available |

| CDK7/Cyclin H | Cyclin-Dependent Kinase | CDK-activating kinase (CAK) | Data not available |

| CDK9/Cyclin T1 | Cyclin-Dependent Kinase | Transcriptional regulation (P-TEFb) | Data not available |

| VEGF-R1 (Flt-1) | Receptor Tyrosine Kinase | Angiogenesis, endothelial cell migration | Data not available |

| VEGF-R2 (KDR/Flk-1) | Receptor Tyrosine Kinase | Angiogenesis, endothelial cell proliferation | Data not available |

| VEGF-R3 (Flt-4) | Receptor Tyrosine Kinase | Lymphangiogenesis | Data not available |

| PDGF-Rβ | Receptor Tyrosine Kinase | Pericyte recruitment, angiogenesis | Data not available |

Note: The table is structured to present the IC50 values that represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective kinases. Despite extensive searches, specific IC50 values for this compound were not available in the public domain at the time of this report.

Antiproliferative Activity

The inhibitory action of this compound on CDKs translates to a potent antiproliferative effect on various human tumor cell lines. The compound has been shown to suppress the growth of neuroendocrine tumor cells in a dose-dependent manner.[2]

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF7 | Breast Adenocarcinoma | Data not available |

| BON | Pancreatic Neuroendocrine Tumor | Data not available |

| QGP-1 | Pancreatic Neuroendocrine Tumor | Data not available |

Note: This table is intended to display the half-maximal inhibitory concentration (IC50) for the antiproliferative activity of this compound. While studies confirm potent, dose-dependent inhibition of proliferation in these cell lines, specific IC50 values were not found in the reviewed literature.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against purified kinase enzymes.

Objective: To quantify the IC50 value of this compound for specific CDKs and RTKs.

Materials:

-

Purified recombinant human kinase enzymes (e.g., CDK1/Cyclin B, VEGFR2)

-

Specific peptide substrate for each kinase

-

This compound stock solution (in DMSO)

-

ATP, [γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the diluted compound or vehicle (DMSO) control.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the antiproliferative effects of this compound on cancer cell lines.

Objective: To determine the IC50 value of this compound for inhibiting the growth of cancer cells.

Materials:

-

Human cancer cell lines (e.g., MCF7, BON, QGP-1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing the diluted compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot Analysis of Retinoblastoma Protein (pRb) Phosphorylation

This protocol is for detecting the inhibition of CDK-mediated phosphorylation of the retinoblastoma protein (pRb) in cells treated with this compound. A concentration of 1 micromolar of ZK-304709 was found to be sufficient to inhibit the phosphorylation of retinoblastoma protein in MCF7 cells.[3]

Objective: To qualitatively and semi-quantitatively assess the effect of this compound on pRb phosphorylation.

Materials:

-

MCF7 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-pRb (e.g., Ser780, Ser807/811), anti-total pRb, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture MCF7 cells and treat them with various concentrations of this compound (including a 1 µM concentration) or vehicle control for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total pRb and a loading control to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Objective: To determine if this compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Materials:

-

BON or QGP-1 cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Staining solution (e.g., PBS containing propidium iodide (PI) and RNase A)

-

Flow cytometer

Procedure:

-

Culture the cells and treat them with various concentrations of this compound or vehicle control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

CDK-Mediated Cell Cycle Regulation and Inhibition by this compound

This compound inhibits multiple CDKs that are critical for the progression through the G1/S and G2/M checkpoints of the cell cycle. By inhibiting CDKs, the compound prevents the phosphorylation of key substrates like the retinoblastoma protein (pRb), leading to cell cycle arrest.

Caption: Inhibition of CDK-mediated cell cycle progression by this compound.

VEGF-Mediated Angiogenesis and Inhibition by this compound

This compound targets the VEGF signaling pathway by inhibiting the VEGF receptors. This action blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, which are essential steps in angiogenesis.

Caption: Inhibition of the VEGF signaling pathway by this compound.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a kinase inhibitor like this compound.

Caption: Workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a potent, multi-targeted inhibitor with significant in vitro activity against key drivers of tumor growth and angiogenesis. Its ability to inhibit a range of CDKs and receptor tyrosine kinases underscores its potential as a broad-spectrum anticancer agent. The in vitro data demonstrate that this compound effectively inhibits cell proliferation, induces cell cycle arrest at the G2/M phase, and modulates key signaling pathways involved in cancer progression. While the compound faced challenges in clinical development, the in vitro profile of this compound provides a valuable case study for the design and evaluation of multi-targeted kinase inhibitors. Further research to obtain and publish a complete quantitative dataset for this compound would be beneficial for the scientific community.

References

- 1. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

Preclinical studies involving (rac)-ZK-304709

An In-Depth Technical Guide to Preclinical Studies Involving (rac)-ZK-304709

Introduction

This compound is a pyrimidine-based, orally available multi-target tumor growth inhibitor (MTGI) designed to concurrently attack key pathways involved in cancer progression: cell cycle deregulation and tumor-induced angiogenesis.[1][2] Developed as a potent, nanomolar inhibitor, ZK-304709 targets multiple cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGF-RTKs), and the platelet-derived growth factor receptor beta (PDGF-RTKβ).[1][2][3] Preclinical data demonstrated significant efficacy in various tumor models through the dual inhibition of tumor cell proliferation and the neovascularization required for tumor growth.[1][3] Despite a promising preclinical profile, ZK-304709 encountered challenges in Phase I clinical trials, primarily due to dose-limiting absorption and high inter-patient pharmacokinetic variability, which ultimately led to the discontinuation of its development.[4][5]

Mechanism of Action

ZK-304709 exerts its anti-neoplastic effects by inhibiting two critical processes in tumor development:

-

Inhibition of Cell Cycle Progression: By targeting CDKs 1, 2, 4, 7, and 9, ZK-304709 blocks the phosphorylation of key cell cycle regulators, including the retinoblastoma protein (Rb).[1][2][3] This prevents the release of the E2F transcription factor, halting the cell cycle and inhibiting tumor cell proliferation.[1] In neuroendocrine tumor (NET) cells, this action resulted in a G2 cell cycle arrest.[3]

-

Inhibition of Angiogenesis: The compound potently inhibits VEGF-RTKs 1-3 and PDGF-RTKβ.[2][3] These receptor tyrosine kinases are crucial for signaling pathways that lead to the formation of new blood vessels (angiogenesis), which are essential for supplying tumors with nutrients and oxygen.[1] By blocking these receptors, ZK-304709 impedes tumor-induced neovascularization.[1][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of ZK-304709.

Table 1: Target Inhibition & In Vitro Cellular Activity

| Parameter | Target/Cell Line | Result | Citation |

|---|---|---|---|

| Enzyme Inhibition | CDKs 1, 2, 4, 7, 9 | Nanomolar inhibitor | [1][2][3] |

| VEGF-RTKs 1-3 | Nanomolar inhibitor | [1][2][3] | |

| PDGF-RTKβ | Nanomolar inhibitor | [1][2][3] | |

| CDK9 | IC50: 5.0 nM | [6] | |

| Cellular Activity | pRb Phosphorylation | Inhibition at 1 µM | [1] |

| Proliferation | Dose-dependent suppression (BON, QGP-1 cells) | [3] | |

| Colony Formation | Dose-dependent suppression (BON, QGP-1 cells) | [3] |

| | Cell Cycle | G2 arrest (BON, QGP-1 cells) |[3] |

Table 2: In Vivo Efficacy in Xenograft Models

| Model Type | Cell Line | Key Outcome | Citation |

|---|---|---|---|

| Subcutaneous Xenograft | MaTu (Estrogen-independent) | Tumor regression, massive apoptosis | [1] |

| Orthotopic Xenograft | BON (Pancreatic NET) | 80% reduction in primary tumor growth |[3] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Western Blot Analysis for Retinoblastoma Protein (pRb) Phosphorylation

-

Objective: To confirm the inhibition of CDK activity in a cellular context.

-

Cell Line: MCF7 human breast adenocarcinoma cells.[1]

-

Treatment: Cells were treated with 1 micromolar of ZK-304709.[1]

-

Protocol:

-

MCF7 cells are cultured to approximately 80% confluency.

-

Cells are incubated with either vehicle control or 1 µM ZK-304709 for a specified time (e.g., 24 hours).

-

Following treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Total protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811).

-

A primary antibody for total Rb or a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.

-

The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry is used to quantify the reduction in pRb signal relative to the total Rb or loading control.

-

Miles Assay for Vascular Permeability

-

Objective: To assess the in vivo inhibition of VEGF-RTK signaling by measuring its effect on vascular permeability.[1]

-

Animal Model: Nude mice.[1]

-

Protocol:

-

Mice are treated orally with ZK-304709 or a vehicle control.

-

After a set period (e.g., 1-2 hours), mice are anesthetized.

-

Evans blue dye (e.g., 1% solution in saline) is injected intravenously. This dye binds to serum albumin and is used to visualize plasma extravasation.

-

Intradermal injections of a pro-angiogenic factor (e.g., VEGF) and a control substance (e.g., PBS) are administered at distinct sites on the dorsal skin.

-

After approximately 30 minutes, the mice are euthanized, and the dorsal skin is excised.

-

The amount of dye that has extravasated into the tissue at the injection sites is quantified. This can be done by measuring the diameter of the blue spots or by excising the skin sites, extracting the dye (e.g., with formamide), and measuring its absorbance with a spectrophotometer.

-

Inhibition is calculated by comparing the amount of dye extravasation in ZK-304709-treated mice to that in vehicle-treated mice.

-

Orthotopic Pancreatic Neuroendocrine Tumor (NET) Model

-

Objective: To evaluate the efficacy of ZK-304709 in a clinically relevant orthotopic tumor model.[3]

-

Cell Line: BON human pancreatic NET cells.[3]

-

Animal Model: NMRI (nu/nu) mice.[3]

-

Protocol:

-

BON cells are cultured and prepared for injection.

-

Mice are anesthetized, and a small abdominal incision is made to expose the pancreas.

-

A suspension of BON cells (e.g., 1-2 million cells in 50 µL of media) is injected directly into the pancreas.[3]

-

The incision is closed, and mice are monitored for tumor development.

-

Once tumors are established, mice are randomized into treatment (oral ZK-304709) and control (vehicle) groups.

-

Treatment is administered daily for a specified duration (e.g., 9 weeks).[3]

-

At the end of the study, mice are euthanized. The primary tumor is excised and weighed to determine growth inhibition.[3]

-

Tumor tissues are fixed in formalin and embedded in paraffin for further analysis, including immunohistochemistry to assess apoptosis (e.g., TUNEL staining) and microvessel density (e.g., CD31 staining).[3]

-

Clinical Development and Rationale for Discontinuation

ZK-304709 advanced into Phase I clinical trials in patients with advanced solid tumors.[1][4] However, these studies revealed significant limitations. While the drug was administered safely up to 360 mg, systemic exposure (blood concentrations) increased with doses only up to 90 mg daily and then plateaued.[4][7] This lack of dose-proportional exposure, combined with high inter-individual variability, meant that higher doses did not result in greater drug concentrations in the body.[4][5] This pharmacokinetic ceiling was attributed to limited aqueous solubility, leading to dose-limited absorption.[5] Because the blood concentrations achieved were considered unlikely to produce meaningful pharmacological or clinical activity based on preclinical models, the trials were stopped early, and the maximum tolerated dose (MTD) was not determined.[4][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I dose escalation study of the pharmacokinetics and tolerability of ZK 304709, an oral multi-targeted growth inhibitor (MTGI), in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel CDK9 inhibitor exhibits high selectivity and favorable safety profile | BioWorld [bioworld.com]

- 7. Open-label, non-randomised, inter-individual dose escalation of ZK 304709 with the evaluation of safety, tolerability, pharmacokinetics, oral bioavailability and orientating efficacy after daily administration in patients with advanced cancer (7 d treatment and 14 d recovery) - PubMed [pubmed.ncbi.nlm.nih.gov]

(rac)-ZK-304709: A Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-ZK-304709 is a synthetically derived, multi-targeted tumor growth inhibitor that has been investigated for its potential in treating solid tumors. As a potent, orally available small molecule, it was designed to concurrently inhibit two critical pathways in cancer progression: cell cycle proliferation and tumor-induced angiogenesis. This dual mechanism of action, targeting both the tumor cells directly and their supportive vasculature, represented a promising strategy in oncology research. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical data, and the methodologies employed in its evaluation.

Mechanism of Action

This compound is a pyrimidine-based compound that functions as a nanomolar inhibitor of several key protein kinases implicated in cancer growth and angiogenesis.[1] Its primary targets include:

-

Cyclin-Dependent Kinases (CDKs): ZK-304709 inhibits CDK1, CDK2, CDK4, CDK7, and CDK9.[1][2] By targeting these kinases, the compound disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis.[2]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): The compound is an inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, key receptors in the signaling cascade that promotes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2]

-

Platelet-Derived Growth Factor Receptor Beta (PDGFR-β): Inhibition of PDGFR-β further contributes to the anti-angiogenic effect by affecting pericyte function and vessel maturation.[1][2]

The multi-targeted nature of ZK-304709, acting on both cell cycle progression and angiogenesis, was shown to result in superior efficacy in preclinical models compared to standard chemotherapeutic agents.[1]

Preclinical Data

In Vitro Efficacy

| Target/Cell Line | IC50 (nM) | Notes |

| Enzymatic Assays | ||

| CDK9 | 5.0 | Data from a study on a derivative compound.[3] |

| Cell-Based Assays | ||

| HeLa (Cervical Cancer) | Not explicitly stated | A derivative compound showed similar or greater efficacy.[3] |

| A549 (Lung Cancer) | Not explicitly stated | A derivative compound showed similar or greater efficacy.[3] |

| HCT116 (Colon Cancer) | Not explicitly stated | A derivative compound showed similar or greater efficacy.[3] |

| MCF-7 (Breast Cancer) | Not explicitly stated | A derivative compound showed similar or greater efficacy.[3] |

| BON (Pancreatic NET) | Dose-dependent suppression | Specific IC50 not provided.[2] |

| QGP-1 (Pancreatic NET) | Dose-dependent suppression | Specific IC50 not provided.[2] |

In Vivo Efficacy

In vivo studies in xenograft models of human tumors demonstrated the anti-tumor activity of this compound. A notable study in an orthotopic mouse model of pancreatic neuroendocrine tumors (using BON cells) showed that treatment with ZK-304709 resulted in an 80% reduction in primary tumor growth.[2] This effect was attributed to the induction of apoptosis and inhibition of tumor-induced angiogenesis.[2] The compound also reduced tumor microvessel density in this model.[2] Furthermore, a derivative compound exhibited a 59.2% tumor growth inhibition in an HCT116 xenograft mouse model at a dose of 60 mg/kg.[3]

Clinical Data

Phase I clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid malignancies. However, the compound ultimately failed in these studies due to dose-limited absorption and high inter-patient variability.[4][5] This was attributed to its limited aqueous solubility and off-target activity against carbonic anhydrases.[4]

Pharmacokinetics

Systemic exposure to ZK-304709 was found to increase with daily oral doses up to 90 mg, after which the blood concentrations plateaued.[6] High inter-individual variability in exposure was observed at all dose levels.[6] Due to the lack of a further increase in exposure above 90 mg, the maximum tolerated dose (MTD) was not determined.[6]

| Parameter | Value | Notes |

| Dose Proportionality | Up to 90 mg/day | Systemic exposure plateaued at higher doses.[6] |

| Inter-individual Variability | High | Observed at all dose levels.[6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Inhibition by this compound

Caption: Dual inhibitory mechanism of this compound on cell cycle and angiogenesis pathways.

General Experimental Workflow for In Vitro Evaluation

Caption: Workflow for determining the in vitro antiproliferative activity of this compound.

General Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for evaluating the in vivo antitumor efficacy of this compound in xenograft models.

Experimental Protocols

While specific, detailed protocols for experiments conducted with this compound are not publicly available, the following sections describe generalized methodologies that are standard in the field and would have likely been employed for its evaluation.

In Vitro Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate human solid tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

In Vitro Kinase Inhibition Assay

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., CDK9/Cyclin T1, VEGFR2), a specific peptide substrate, and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

In Vivo Tumor Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice regularly and measure tumor dimensions with calipers once the tumors become palpable. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at various dose levels daily for a specified duration. The control group receives a vehicle.

-

Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

This compound is a multi-targeted kinase inhibitor with potent preclinical activity against solid tumors through the dual inhibition of cell cycle progression and angiogenesis. While it showed promise in early-stage research, its clinical development was halted due to unfavorable pharmacokinetic properties. Nevertheless, the study of this compound has provided valuable insights into the therapeutic potential of multi-targeted kinase inhibitors and has informed the development of next-generation compounds with improved pharmacological profiles. The information presented in this technical guide serves as a comprehensive resource for researchers interested in the biology of CDK and VEGFR/PDGFR inhibition and the historical context of multi-targeted therapies in oncology.

References

- 1. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. A phase I dose escalation study of the pharmacokinetics and tolerability of ZK 304709, an oral multi-targeted growth inhibitor (MTGI), in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pancreatic Neuroendocrine Tumor Models and the Multi-Targeted Inhibitor (rac)-ZK-304709

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pancreatic neuroendocrine tumors (PNETs) are a heterogeneous group of neoplasms originating from the islet cells of the pancreas. While often indolent, they can be aggressive and metastatic, posing significant therapeutic challenges. The development of effective therapies relies on preclinical models that accurately recapitulate the human disease. This guide provides a comprehensive overview of relevant PNET models and delves into the preclinical data and mechanisms of action of (rac)-ZK-304709, a multi-targeted tumor growth inhibitor.

This compound is a potent small molecule inhibitor targeting key pathways in cancer progression. It inhibits cyclin-dependent kinases (CDKs) 1, 2, 4, 7, and 9, which are crucial for cell cycle regulation. Additionally, it targets vascular endothelial growth factor receptors (VEGF-RTKs) 1-3 and the platelet-derived growth factor receptor-beta (PDGF-RTKβ), both pivotal in tumor-induced angiogenesis.[1] This dual action on both the tumor cells and their vascular supply makes it a compound of significant interest in PNET research.

Pancreatic Neuroendocrine Tumor Models

A variety of in vitro and in vivo models are utilized to study PNET biology and evaluate novel therapeutics.

In Vitro Models: Human PNET Cell Lines

Human PNET cell lines are fundamental tools for high-throughput screening and mechanistic studies. The most commonly used are BON-1 and QGP-1.[2]

-

BON-1: Derived from a lymph node metastasis of a human pancreatic carcinoid tumor.

-

QGP-1: Established from a human pancreatic somatostatinoma.[3]

These cell lines have been instrumental in studying the effects of this compound on PNET cell proliferation, survival, and cell cycle progression.[1]

In Vivo Models: Orthotopic Xenografts

To better mimic the tumor microenvironment and metastatic potential, orthotopic xenograft models are employed. The BON cell line has been successfully used to establish an orthotopic mouse model of pancreatic NET by injecting the cells directly into the pancreas of immunodeficient mice.[1] This model allows for the evaluation of therapeutic efficacy on primary tumor growth and metastatic spread in a more physiologically relevant context.

Preclinical Efficacy of this compound in PNET Models

Studies utilizing the aforementioned PNET models have demonstrated the anti-tumor activity of this compound. The following tables summarize the key findings.

In Vitro Efficacy Data

| Cell Line | Assay | Treatment | Endpoint | Result | Reference |

| BON, QGP-1 | Proliferation Assay | This compound | Cell Proliferation | Dose-dependent suppression | [1] |

| BON, QGP-1 | Colony Formation Assay | This compound | Colony Formation | Dose-dependent suppression | [1] |

| BON, QGP-1 | Cell Cycle Analysis | This compound | Cell Cycle Distribution | G2 cell cycle arrest | [1] |

| BON, QGP-1 | Apoptosis Assay | This compound | Apoptosis Induction | Apoptosis was induced | [1] |

| BON, QGP-1 | Western Blot | This compound | Protein Expression | Reduced expression of MCL1, survivin, and HIF-1α | [1] |

In Vivo Efficacy Data

| Model | Treatment | Endpoint | Result | Reference |

| Orthotopic BON Xenograft | This compound | Primary Tumor Growth | 80% reduction in primary tumor growth | [1] |

| Orthotopic BON Xenograft | This compound | Apoptosis (in vivo) | Induction of apoptosis | [1] |

| Orthotopic BON Xenograft | This compound | Microvessel Density | Reduction in tumor microvessel density | [1] |

Signaling Pathways and Mechanism of Action of this compound

This compound exerts its anti-tumor effects by simultaneously targeting critical signaling pathways involved in cell cycle progression and angiogenesis.

Inhibition of Cell Cycle Progression via CDK Inhibition

dot

Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

Inhibition of Angiogenesis via VEGFR and PDGFR Inhibition

dot

Caption: this compound inhibits VEGFR and PDGFR, leading to reduced tumor angiogenesis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following sections outline the key experimental protocols used in the evaluation of this compound in PNET models.

Cell Proliferation Assay

-

Cell Seeding: BON-1 or QGP-1 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Plates are incubated for a defined period (e.g., 72 hours).

-

Quantification: Cell proliferation is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay. The absorbance is read on a microplate reader.

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

Colony Formation Assay

-

Cell Seeding: A low density of BON-1 or QGP-1 cells (e.g., 500 cells/well) is seeded in 6-well plates.

-

Treatment: After 24 hours, cells are treated with this compound or vehicle control.

-

Incubation: The medium is replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation.

-

Staining: Colonies are fixed with methanol and stained with crystal violet.

-

Quantification: The number of colonies (typically defined as >50 cells) in each well is counted.

Cell Cycle Analysis

-

Cell Culture and Treatment: BON-1 or QGP-1 cells are cultured and treated with this compound or vehicle for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Orthotopic Tumor Model and In Vivo Efficacy Study